molecular formula C7H12Cl2N2O B1352388 4-Methoxybenzene-1,2-diamine dihydrochloride CAS No. 59548-39-9

4-Methoxybenzene-1,2-diamine dihydrochloride

Cat. No.: B1352388
CAS No.: 59548-39-9
M. Wt: 211.09 g/mol
InChI Key: SXCHMHOBHJOXGC-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

4-Methoxybenzene-1,2-diamine dihydrochloride plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in the synthesis of heterocyclic compounds, such as glyoxal, methylglyoxal, and diacetyl . These interactions are essential for the determination of these compounds in biological samples, such as urine. The nature of these interactions involves the formation of stable complexes that can be easily detected and quantified.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been used in the detection of specific nucleosides among natural nucleosides, indicating its role in cellular processes related to nucleic acid metabolism . Additionally, its impact on gene expression and cellular metabolism can lead to changes in cell function, which are crucial for understanding its biochemical properties.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form stable complexes with enzymes and other biomolecules, leading to either inhibition or activation of enzymatic activity . These interactions are essential for its role in biochemical reactions and its impact on cellular processes. Furthermore, changes in gene expression induced by this compound can result in alterations in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is stable under specific storage conditions, such as being stored at 2-8°C . Its stability can be affected by factors such as pH and organic solvents, which can lead to degradation over time . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating its potential impact on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can cause irritation to the skin and changes in the thyroid and liver at higher doses . Additionally, teratogenic effects have been observed, indicating its potential toxicity at high doses. These findings highlight the importance of determining the appropriate dosage for its use in biochemical research and industrial applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. This compound participates in the synthesis of heterocyclic compounds and the determination of glyoxal, methylglyoxal, and diacetyl in biological samples . These interactions can affect metabolic flux and metabolite levels, providing insights into its role in cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes and distributed to various cellular compartments, affecting its localization and accumulation . These interactions are crucial for understanding its biochemical properties and its impact on cellular processes.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These processes ensure that the compound reaches its intended site of action, allowing it to exert its effects on cellular function and metabolism.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxybenzene-1,2-diamine dihydrochloride typically involves the following steps:

    Nitration: The starting material, 4-methoxyaniline, undergoes nitration to form 4-methoxy-1,2-dinitrobenzene.

    Reduction: The nitro groups are then reduced to amino groups using reducing agents such as iron powder in the presence of hydrochloric acid, yielding 4-methoxybenzene-1,2-diamine.

    Formation of Dihydrochloride: The final step involves the treatment of 4-methoxybenzene-1,2-diamine with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and reduction processes, which enhance efficiency and yield. Additionally, the purification steps are streamlined to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Methoxybenzene-1,2-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Further reduction can lead to the formation of more reduced amine derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: More reduced amine derivatives.

    Substitution: Various substituted benzene derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In organic synthesis, 4-methoxybenzene-1,2-diamine dihydrochloride is used as an intermediate for the synthesis of more complex molecules. It serves as a building block for the preparation of heterocyclic compounds, dyes, and polymers.

Biology and Medicine

In biological research, this compound is used in the synthesis of pharmaceuticals, particularly those targeting enzyme inhibition and receptor modulation

Industry

In the industrial sector, this compound is used in the production of dyes and pigments. Its derivatives are also employed in the manufacture of polymers and advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzene-1,2-diamine: Lacks the dihydrochloride groups but has similar chemical properties.

    4,5-Methylenedioxy-1,2-phenylenediamine dihydrochloride: Contains a methylenedioxy group instead of a methoxy group.

    1,2-Diamino-4,5-dimethoxybenzene hydrochloride: Features two methoxy groups at the 4 and 5 positions.

Uniqueness

4-Methoxybenzene-1,2-diamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the methoxy group at the 4 position and the dihydrochloride salt form enhances its solubility and stability, making it suitable for various applications in research and industry.

Properties

IUPAC Name

4-methoxybenzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O.2ClH/c1-10-5-2-3-6(8)7(9)4-5;;/h2-4H,8-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXCHMHOBHJOXGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80208229
Record name 4-Methoxybenzene-1,2-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59548-39-9
Record name 4-Methoxybenzene-1,2-diamine dihydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059548399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxybenzene-1,2-diamine dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80208229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxybenzene-1,2-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.056.165
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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